4-Ethyl-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H10FNO It is a derivative of benzamide, characterized by the presence of an ethyl group at the 4-position and a fluorine atom at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluorobenzamide typically involves the introduction of the ethyl and fluorine substituents onto the benzamide core. One common method is the Friedel-Crafts alkylation of 2-fluorobenzamide with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Ethyl-2-fluorobenzoic acid.
Reduction: 4-Ethyl-2-fluoroaniline.
Substitution: 4-Ethyl-2-methoxybenzamide (when using NaOCH3).
Scientific Research Applications
4-Ethyl-2-fluorobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent. Its ability to interact with biological pathways makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzamide: Similar in structure but with a bromine atom instead of an ethyl group. It has different reactivity and applications.
4-Ethyl-2-chlorobenzamide: Similar but with a chlorine atom instead of fluorine. It exhibits different chemical properties and biological activities.
Uniqueness: 4-Ethyl-2-fluorobenzamide is unique due to the combination of its ethyl and fluorine substituents. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other benzamide derivatives.
Properties
IUPAC Name |
4-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMBFMRCWWHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.